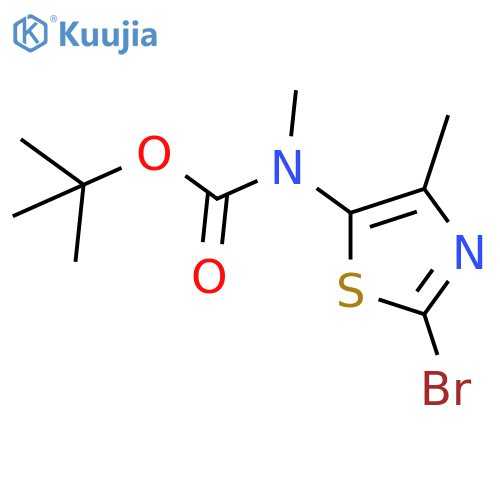

Cas no 1255095-04-5 (tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate)

1255095-04-5 structure

商品名:tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate

CAS番号:1255095-04-5

MF:C10H15BrN2O2S

メガワット:307.207300424576

MDL:MFCD30476276

CID:4582258

PubChem ID:59580796

tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate 化学的及び物理的性質

名前と識別子

-

- Carbamic acid, N-(2-bromo-4-methyl-5-thiazolyl)-N-methyl-, 1,1-dimethylethyl ester

- tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate

-

- MDL: MFCD30476276

- インチ: 1S/C10H15BrN2O2S/c1-6-7(16-8(11)12-6)13(5)9(14)15-10(2,3)4/h1-5H3

- InChIKey: ISORWAKWUMQFPW-UHFFFAOYSA-N

- ほほえんだ: C(OC(C)(C)C)(=O)N(C1SC(Br)=NC=1C)C

tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-313933-2.5g |

tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate |

1255095-04-5 | 91.0% | 2.5g |

$1791.0 | 2025-03-19 | |

| Enamine | EN300-313933-0.25g |

tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate |

1255095-04-5 | 91.0% | 0.25g |

$452.0 | 2025-03-19 | |

| Enamine | EN300-313933-0.05g |

tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate |

1255095-04-5 | 91.0% | 0.05g |

$212.0 | 2025-03-19 | |

| Enamine | EN300-313933-1.0g |

tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate |

1255095-04-5 | 91.0% | 1.0g |

$914.0 | 2025-03-19 | |

| Enamine | EN300-313933-1g |

tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate |

1255095-04-5 | 91% | 1g |

$914.0 | 2023-09-05 | |

| Enamine | EN300-313933-5g |

tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate |

1255095-04-5 | 91% | 5g |

$2650.0 | 2023-09-05 | |

| 1PlusChem | 1P01BVMT-50mg |

tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate |

1255095-04-5 | 91% | 50mg |

$315.00 | 2024-07-09 | |

| 1PlusChem | 1P01BVMT-100mg |

tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate |

1255095-04-5 | 91% | 100mg |

$454.00 | 2024-07-09 | |

| A2B Chem LLC | AW33029-100mg |

tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate |

1255095-04-5 | 91% | 100mg |

$369.00 | 2024-04-20 | |

| Aaron | AR01BVV5-1g |

tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate |

1255095-04-5 | 91% | 1g |

$1282.00 | 2025-02-09 |

tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate 関連文献

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

1255095-04-5 (tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate) 関連製品

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量